6-Allyl-8beta-carboxyergoline
6-Allyl-8beta-carboxyergoline
6-Allyl-8β-carboxyergoline is a metabolite of cabergoline which is a dopamine D2-receptor agonist.
Brand Name:
Vulcanchem
CAS No.:
81409-74-7
VCID:
VC0193584
InChI:
InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1
SMILES:
C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Molecular Formula:
C18H20N2O2
Molecular Weight:
296.4 g/mol
6-Allyl-8beta-carboxyergoline
CAS No.: 81409-74-7
Impurities
VCID: VC0193584
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol
Purity: > 95%
CAS No. | 81409-74-7 |
---|---|
Product Name | 6-Allyl-8beta-carboxyergoline |
Molecular Formula | C18H20N2O2 |
Molecular Weight | 296.4 g/mol |
IUPAC Name | (6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid |
Standard InChI | InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1 |
Standard InChIKey | YAICYXFUKKMAKO-XNRPHZJLSA-N |
Isomeric SMILES | C=CCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O |
SMILES | C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O |
Canonical SMILES | C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O |
Appearance | White to Off-White Solid |
Melting Point | >160ºC |
Description | 6-Allyl-8β-carboxyergoline is a metabolite of cabergoline which is a dopamine D2-receptor agonist. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (8β)-6-(2-Propen-1-yl)-ergoline-8-carboxylic Acid; 6-(2-Propenyl)dihydrolysergic Acid; FCE 21589 |
PubChem Compound | 14380957 |
Last Modified | Nov 11 2021 |
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